BIM5078 Demonstrates Superior HNF4α Binding Affinity Compared to the Structurally Related Compound FK614
BIM5078 binds directly to full-length HNF4α with high affinity, exhibiting an EC50 value of 11.9 ± 3.1 nM . In a direct head-to-head comparison, this affinity is over 21-fold greater than that of FK614, a structurally similar PPARγ agonist, which has an EC50 of 254 ± 56 nM for HNF4α binding under the same assay conditions .
| Evidence Dimension | HNF4α Binding Affinity |
|---|---|
| Target Compound Data | EC50 = 11.9 ± 3.1 nM |
| Comparator Or Baseline | FK614 (EC50 = 254 ± 56 nM) |
| Quantified Difference | 21.3-fold higher affinity for BIM5078 |
| Conditions | Intrinsic tryptophan/tyrosine fluorescence assay using full-length HNF4α protein |
Why This Matters
This difference confirms BIM5078 is a more potent and direct HNF4α antagonist, making it the preferred choice for experiments where robust target engagement is critical and potential confounding effects from off-target binding must be minimized.
- [1] Kiselyuk, A., Lee, S.H., Farber-Katz, S., et al. (2012). HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter. Chemistry & Biology, 19(7), 806-818. View Source
